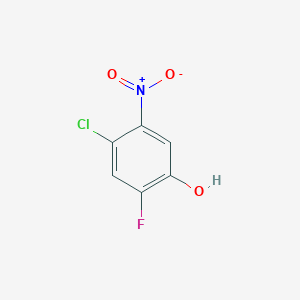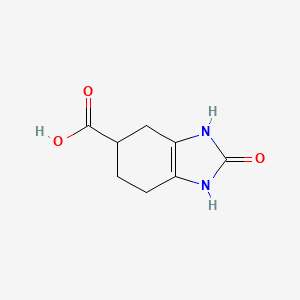![molecular formula C8H16F3N3 B2803143 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine CAS No. 1094941-74-8](/img/structure/B2803143.png)
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine is a chemical compound with the molecular formula C8H16F3N3 and a molecular weight of 211.23 g/mol This compound features a piperazine ring substituted with a 2,2,2-trifluoroethyl group and an ethanamine chain
Méthodes De Préparation
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Applications De Recherche Scientifique
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The trifluoroethyl group may enhance the compound’s binding affinity to its targets, thereby influencing its biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine can be compared with similar compounds, such as:
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine: This compound has a similar structure but with two fluorine atoms instead of three, which may result in different chemical and biological properties.
1-Piperazineethanamine, 4-(2,2,2-trifluoroethyl)-: Another closely related compound with slight variations in its chemical structure.
The unique presence of the trifluoroethyl group in this compound distinguishes it from other similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.
Propriétés
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N3/c9-8(10,11)7-14-5-3-13(2-1-12)4-6-14/h1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLAWOAJDKKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)
![3-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B2803061.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)
![N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide](/img/structure/B2803070.png)
![(4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)
![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)
![2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2803076.png)


![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)
